2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine
Description
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methoxy-5,6,7,8-tetrahydroquinazolin-7-amine |
InChI |
InChI=1S/C9H13N3O/c1-13-9-11-5-6-2-3-7(10)4-8(6)12-9/h5,7H,2-4,10H2,1H3 |
InChI Key |
JCCUCBDKEFRHGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2CCC(CC2=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxyaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinazolinone derivatives, tetrahydroquinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
Antitubercular Activity
Recent studies have demonstrated that derivatives of tetrahydroquinazoline, including 2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine, exhibit significant antitubercular activity. Molecular docking studies have indicated a high binding affinity of these compounds towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and DprE1 (MtDprE1) . These findings suggest that the compound could serve as a promising candidate for developing new antitubercular agents, especially against multidrug-resistant strains.
Table 1: Antitubercular Activity of Tetrahydroquinazoline Derivatives
| Compound Name | Binding Affinity (kcal/mol) | Target Enzyme |
|---|---|---|
| This compound | -8.6 | Dihydrofolate Reductase |
| Other Derivative A | -9.0 | Pantothenate Kinase |
| Other Derivative B | -8.4 | DprE1 |
Antidiabetic Properties
The compound has also been investigated for its antidiabetic potential. Tetrahydroquinazolines have shown inhibitory activity against α- and β-glucosidases, enzymes that play a crucial role in carbohydrate metabolism . The inhibition of these enzymes can help manage blood glucose levels in diabetic patients. Preliminary studies indicate that this compound may effectively block metabolic pathways involved in diabetes.
Anticancer Activity
Another significant application of this compound is its potential as an anticancer agent. Research has identified a class of tetrahydroquinazoline derivatives that inhibit human topoisomerase II (topoII), a validated target for anticancer drugs . These compounds have shown broad antiproliferative activity against various cancer cell lines and possess favorable pharmacokinetic profiles.
Table 2: Anticancer Activity of Tetrahydroquinazoline Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 10.5 | G-361 Melanoma |
| Other Derivative C | 5.0 | SW1116 Colon Cancer |
| Other Derivative D | 3.0 | MCF-7 Breast Cancer |
Mechanistic Insights
The mechanism of action for the anticancer properties of tetrahydroquinazolines involves the inhibition of topoII without forming a covalent enzyme/DNA cleavage complex . This selectivity for the α isoform of topoII over the β isoform is particularly noteworthy as it may reduce side effects associated with traditional topoII poisons.
Mechanism of Action
The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine is a heterocyclic compound belonging to the quinazoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
The molecular formula of this compound is C₉H₁₃N₃O with a molecular weight of 179.22 g/mol. Its structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H13N3O/c1-13-9-11-5-6-2-3-7(10)4-8(6)12-9/h5,7H,2-4,10H₂,1H₃ |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Topoisomerase II Inhibition : This compound has been shown to inhibit human topoisomerase II (topoII), a critical enzyme involved in DNA replication and repair. Inhibition of topoII can lead to cancer cell apoptosis and has been validated as a target for anticancer drugs .
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various pathogens. For instance, it demonstrated superior inhibition against Streptococcus pneumoniae and Escherichia coli, outperforming standard antibiotics like amikacin .
- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation in vitro. It was tested on mouse mononuclear macrophage leukemia cells (RAW) and exhibited notable anti-inflammatory activity with IC₅₀ values lower than that of aspirin .
Biological Activity Studies
Several studies have evaluated the biological properties of this compound:
Antibacterial Activity
A study conducted on various bacterial strains revealed the minimum inhibitory concentration (MIC) values for this compound compared to traditional antibiotics:
| Bacterial Strain | MIC (μg/mL) | Control (Antibiotic) | Control MIC (μg/mL) |
|---|---|---|---|
| Streptococcus pneumoniae | 1 | Amikacin | 2 |
| Escherichia coli | 1 | Amikacin | 2 |
| Candida albicans | 16 | Ketoconazole | 16 |
This data suggests that the compound possesses comparable or superior antibacterial activity relative to established treatments .
Anti-inflammatory Activity
In vitro assays demonstrated that the compound effectively reduced inflammation in RAW cells:
| Compound | IC₅₀ (μM) |
|---|---|
| 2-Methoxy-Tetrahydroquinazoline | 1.37 |
| Aspirin | 1.91 |
These findings indicate that 2-Methoxy-Tetrahydroquinazoline is a potent anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The biological profile of this compound can be contrasted with other quinazoline derivatives:
| Compound | Activity Type | Notable Findings |
|---|---|---|
| 2-Morpholino-5,6,7,8-tetrahydroquinazolin-4-amine | Hypoglycemic | Demonstrated significant blood glucose-lowering effects. |
| 2-Aryl-4-chloroquinazoline | Antiproliferative | Exhibited strong activity against cancer cell lines. |
| 7,7-Dimethyl derivatives | Antibacterial | Showed efficacy against multi-drug resistant strains. |
The unique substitution pattern of 2-Methoxy-Tetrahydroquinazoline enhances its versatility and therapeutic potential compared to these related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
